molecular formula C18H12FN3O3S B12449665 N-[(2-fluoro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide

Cat. No.: B12449665
M. Wt: 369.4 g/mol
InChI Key: LXBFNPVOQDJLKA-UHFFFAOYSA-N
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Description

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a naphthalene ring, a fluoro-nitrophenyl group, and a carbamothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluoro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide typically involves the reaction of 2-fluoro-5-nitroaniline with naphthalene-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with a thiol to form the carbamothioyl linkage. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst, room temperature

    Reduction: Hydrogen peroxide, acetic acid, room temperature to reflux

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures

Major Products Formed

    Reduction: 2-amino-5-nitrophenyl derivative

    Oxidation: Sulfoxides or sulfones

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2-fluoro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamothioyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The fluoro-nitrophenyl group may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluorophenyl N-(2-fluoro-5-nitrophenyl)carbamate
  • N-[(2-fluoro-5-nitrophenyl)carbamothioyl]butanamide
  • N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-4-biphenylcarboxamide

Uniqueness

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide is unique due to its naphthalene ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. The presence of the naphthalene ring can enhance the compound’s stability, lipophilicity, and ability to interact with hydrophobic pockets in proteins, making it a valuable tool in various research applications.

Properties

Molecular Formula

C18H12FN3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide

InChI

InChI=1S/C18H12FN3O3S/c19-15-9-8-12(22(24)25)10-16(15)20-18(26)21-17(23)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H2,20,21,23,26)

InChI Key

LXBFNPVOQDJLKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=C(C=CC(=C3)[N+](=O)[O-])F

Origin of Product

United States

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